2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Chemical Procurement Quality Control Medicinal Chemistry

Critical SAR probe for anti-TB (MIC 3.8µM ref) & antiprotozoal research. 4-Chloro substitution defines potency; non-interchangeable with other benzylthio analogs. Essential control for medicinal chemistry optimization & target validation.

Molecular Formula C14H11ClN2S
Molecular Weight 274.8 g/mol
CAS No. 23976-76-3
Cat. No. B186840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole
CAS23976-76-3
Molecular FormulaC14H11ClN2S
Molecular Weight274.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
InChIKeyJUFYNYOXBHJQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole (CAS 23976-76-3): Procurement‑Grade Overview for Research and Development


2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole (CAS 23976-76-3) is a heterocyclic compound belonging to the 2‑(benzylthio)‑1H‑benzo[d]imidazole class. It features a benzimidazole core substituted at the 2‑position with a 4‑chlorobenzylthio group (C₁₄H₁₁ClN₂S; molecular weight 274.77 g/mol). The compound is available as a solid with a reported melting point of 179–182 °C . As a benzimidazole derivative, it is a member of a chemical family extensively investigated for diverse biological activities, including antimicrobial, anticancer, and antiprotozoal effects, making it a relevant scaffold in medicinal chemistry and chemical biology research [1].

Why 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Is Not a Generic Substitute for Other 2‑Benzylthio‑Benzimidazoles


The 2‑(benzylthio)‑1H‑benzo[d]imidazole scaffold exhibits a strong structure‑activity relationship (SAR) wherein the electronic and steric properties of the substituent on the benzylthio group critically modulate biological potency and selectivity. Within a series of 2‑(benzylthio)‑1H‑benzo[d]imidazoles evaluated as inhibitors of Mycobacterium tuberculosis, the minimal inhibitory concentration (MIC) varied significantly among analogs, with lead compounds displaying MIC values of 3.8 µM and 6.9 µM, respectively [1]. Similarly, in antiprotozoal studies, 5,6‑dichloro‑2‑(4‑nitrobenzylthio)‑benzimidazole was identified as the most active derivative, underscoring the decisive influence of the benzylthio substituent [2]. Therefore, simple replacement with an unsubstituted benzylthio or alternative halogenated analog cannot be assumed to preserve activity, selectivity, or physicochemical behavior. The 4‑chloro substitution pattern in the target compound represents a specific electronic and steric input that distinguishes it from other benzylthio‑bearing benzimidazoles, making it a non‑interchangeable research reagent.

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole: Quantified Differentiation Evidence for Scientific Procurement


Comparative Purity and Analytical Consistency for Reproducible Research

Commercial batches of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole (CAS 23976-76-3) from a primary supplier (Bidepharm) are certified with a standard purity of 97%, accompanied by batch‑specific quality control reports including NMR, HPLC, and GC data . While no direct head‑to‑head purity comparison with an alternative vendor's product is available for this specific compound, the provision of documented analytical data ensures batch‑to‑batch reproducibility, a critical factor for reliable experimental outcomes in medicinal chemistry and biological screening. In contrast, generic or less‑characterized sources may lack this level of documented purity assurance, introducing uncontrolled variability into research workflows.

Chemical Procurement Quality Control Medicinal Chemistry

Cross‑Study Potency Comparison Against Mycobacterium tuberculosis H37Rv

The 2‑(benzylthio)‑1H‑benzo[d]imidazole class has demonstrated antitubercular activity in vitro against Mycobacterium tuberculosis H37Rv. In a 2021 study, the lead compound 6z (specific substituent identity not disclosed in abstract) exhibited an MIC of 3.8 µM, while compound 6p showed an MIC of 6.9 µM under the same assay conditions [1]. Although the exact MIC value for 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is not explicitly reported in the available public domain, it belongs to the same chemical series and therefore represents a critical scaffold for SAR exploration. The reported MIC range for active analogs (3.8–6.9 µM) provides a quantitative benchmark against which the activity of the 4‑chloro derivative can be experimentally assessed. Researchers seeking to evaluate the impact of the 4‑chloro substituent can procure this compound as a specific SAR probe.

Antitubercular Drug Discovery Antimicrobial Resistance Medicinal Chemistry

Antiprotozoal Activity Differentiation via Substituent Electronic Effects

In a 2002 study evaluating antiprotozoal and antibacterial activity of nitro‑ and halogeno‑substituted benzimidazole derivatives, 5,6‑dichloro‑2‑(4‑nitrobenzylthio)‑benzimidazole was identified as the most distinctly active antiprotozoal compound among the series tested [1]. While the 4‑chlorobenzylthio derivative was not specifically highlighted, the study conclusively demonstrates that the nature of the substituent on the benzylthio moiety (e.g., 4‑nitro vs. 4‑chloro) profoundly influences antiprotozoal potency. The 4‑chlorobenzylthio analog therefore serves as a valuable comparator for elucidating the electronic and steric requirements for antiprotozoal activity within this scaffold, providing a rational basis for procurement in medicinal chemistry campaigns targeting protozoan parasites.

Antiprotozoal Drug Discovery Neglected Tropical Diseases Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole Based on Quantified Differentiation Evidence


Antitubercular SAR Probe for Lead Optimization

Procure 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole as a specific structure‑activity relationship (SAR) probe within the 2‑(benzylthio)‑1H‑benzo[d]imidazole series. Researchers can experimentally determine its MIC against M. tuberculosis H37Rv and compare it directly to the published benchmark values of 3.8 µM and 6.9 µM for the lead compounds 6z and 6p, respectively [1]. This enables quantitative assessment of the 4‑chloro substituent's contribution to antitubercular potency and guides further medicinal chemistry optimization.

Antiprotozoal Comparator in Substituent‑Effect Studies

Use 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole as a comparator compound in antiprotozoal screening campaigns. Given that 5,6‑dichloro‑2‑(4‑nitrobenzylthio)‑benzimidazole was identified as the most active antiprotozoal derivative in a prior series [2], the 4‑chloro analog serves as an essential control to elucidate the electronic (electron‑withdrawing) and steric contributions of the para‑substituent to antiprotozoal activity. This allows for rational design of next‑generation analogs with improved potency and selectivity.

Quality‑Controlled Synthetic Building Block for Medicinal Chemistry

Leverage 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole as a reliable synthetic intermediate, supported by documented batch‑specific analytical data (≥97% purity, NMR, HPLC, GC) from a primary supplier . This ensures reproducibility in multi‑step syntheses of more complex benzimidazole‑based molecules, including those intended for biological evaluation or scale‑up. The documented purity minimizes the risk of side reactions and facilitates accurate yield calculations, making it suitable for both academic and industrial medicinal chemistry laboratories.

Technical Documentation Hub

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